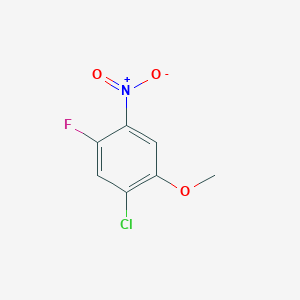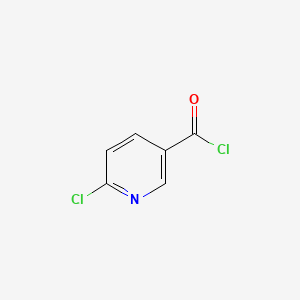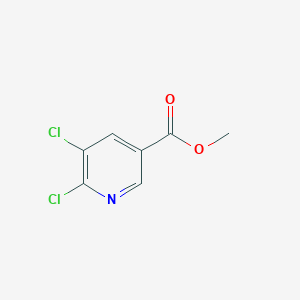
(4-Perfluorotolil)trietoxisilicano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Perfluorotolyl)triethoxysilane is an organosilicon compound with the molecular formula C13H15F7O3Si. It is characterized by the presence of a perfluorotolyl group attached to a triethoxysilane moiety. This compound is known for its unique chemical properties, particularly its hydrophobic nature and stability, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
(4-Perfluorotolyl)triethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic and chemically resistant.
Catalysis: The compound is employed as a precursor in the synthesis of catalysts for various organic transformations.
Biological Research: The compound is used in proteomics research for the modification of biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Perfluorotolyl)triethoxysilane typically involves the reaction of (4-Perfluorotolyl)magnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of (4-Perfluorotolyl)triethoxysilane may involve a continuous flow process to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: (4-Perfluorotolyl)triethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups in (4-Perfluorotolyl)triethoxysilane can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like platinum or rhodium complexes are commonly used.
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.
Major Products Formed:
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Substitution Reactions: The products are typically silanes with substituted ethoxy groups.
Mecanismo De Acción
The mechanism of action of (4-Perfluorotolyl)triethoxysilane primarily involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. The perfluorotolyl group enhances the hydrophobicity and chemical resistance of the resulting products .
Comparación Con Compuestos Similares
Triethoxysilane: Similar in structure but lacks the perfluorotolyl group, making it less hydrophobic and chemically resistant.
Trimethoxysilane: Another organosilicon compound with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness: (4-Perfluorotolyl)triethoxysilane stands out due to its perfluorotolyl group, which imparts unique properties such as enhanced hydrophobicity and chemical resistance. These properties make it particularly valuable in applications requiring durable and stable materials .
Propiedades
IUPAC Name |
triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRVMWUGNXEKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F7O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382594 |
Source


|
| Record name | (4-perfluorotolyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561069-04-3 |
Source


|
| Record name | (4-perfluorotolyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Trifluoromethyltetrafluorophenyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














